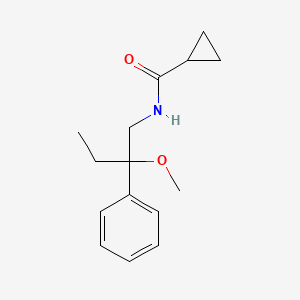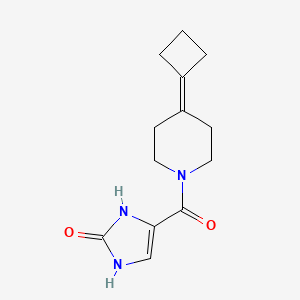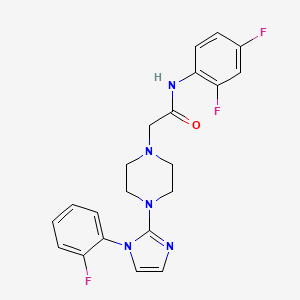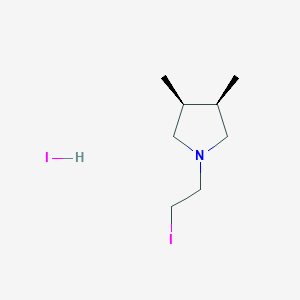![molecular formula C12H9ClN4O2S B2718538 3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one CAS No. 344277-69-6](/img/structure/B2718538.png)
3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CTIM and is a derivative of indole. CTIM has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Photodynamic Therapy and Photosensitizers
Compounds with thiadiazole moieties have been explored for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy, particularly for cancer treatment. For example, zinc phthalocyanine derivatives substituted with thiadiazole have demonstrated high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antimicrobial Agents
Several studies have synthesized and characterized compounds incorporating thiadiazole and related heterocycles for their antibacterial effects. For instance, benzimidazole derivatives linked with thiadiazole structures have been evaluated for their antibacterial activity, showing effectiveness against Gram-positive bacteria (Tavman et al., 2009). Additionally, formazans derived from thiadiazole compounds have demonstrated moderate antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been investigated, with certain compounds showing significant inhibition of protein denaturation, a marker of anti-inflammatory activity. This suggests the potential application of these compounds in the development of anti-inflammatory drugs (Rathi, More, Deshmukh, & Chaudhari, 2013).
Electroluminescent and Photoluminescent Materials
Research into benzothiazole and thiadiazole derivatives has also extended to their photophysical properties for potential use in electroluminescent and photoluminescent materials. For example, Zn(II)-chelated complexes based on benzothiazole derivatives have been studied for their electroluminescent device properties, demonstrating promising applications in organic light-emitting diodes (OLEDs) (Roh et al., 2009).
Eigenschaften
IUPAC Name |
3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-11-10(16-17-20-11)6-19-14-5-8-7-3-1-2-4-9(7)15-12(8)18/h1-5,8H,6H2,(H,15,18)/b14-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGKTSPGMURKRR-RZNTYIFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C=NOCC3=C(SN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)/C=N\OCC3=C(SN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2718456.png)
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)
![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)

![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)




![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)



![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-2-pyrrolidinone](/img/structure/B2718477.png)